Cas no 405058-00-6 (4-(3,5-Difluorophenyl)aniline)
4-(3,5-Difluorophenyl)aniline Chemical and Physical Properties
Names and Identifiers
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- 3',5'-Difluoro-[1,1'-biphenyl]-4-amine
- 4-(3,5-difluorophenyl)aniline
- AKOS010254187
- DTXSID20609771
- 3',5'-difluoro-4-biphenylamine
- 405058-00-6
- 3',5'-difluoro-biphenyl-4-ylamine
- SB78593
- 3',5'-Difluoro-biphenyl-4-amine
- BS-28335
- SNRIKEFXLUJEQK-UHFFFAOYSA-N
- MFCD12824048
- 3',5'-Difluoro[1,1'-biphenyl]-4-amine
- SCHEMBL2320384
- F80377
- CS-0208954
- 4-(3,5-Difluorophenyl)aniline
-
- MDL: MFCD12824048
- Inchi: 1S/C12H9F2N/c13-10-5-9(6-11(14)7-10)8-1-3-12(15)4-2-8/h1-7H,15H2
- InChI Key: SNRIKEFXLUJEQK-UHFFFAOYSA-N
- SMILES: FC1C=C(C=C(C=1)C1C=CC(=CC=1)N)F
Computed Properties
- Exact Mass: 205.07000
- Monoisotopic Mass: 205.07030562g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 192
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 26Ų
Experimental Properties
- PSA: 26.02000
- LogP: 3.79520
4-(3,5-Difluorophenyl)aniline Customs Data
- HS CODE:2921499090
- Customs Data:
China Customs Code:
2921499090Overview:
2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-(3,5-Difluorophenyl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019112308-10g |
3',5'-Difluoro-[1,1'-biphenyl]-4-amine |
405058-00-6 | 95% | 10g |
$384.12 | 2023-09-02 | |
| Alichem | A019112308-25g |
3',5'-Difluoro-[1,1'-biphenyl]-4-amine |
405058-00-6 | 95% | 25g |
$718.20 | 2023-09-02 | |
| TRC | D451220-100mg |
4-(3,5-Difluorophenyl)aniline |
405058-00-6 | 100mg |
$ 58.00 | 2023-09-07 | ||
| TRC | D451220-250mg |
4-(3,5-Difluorophenyl)aniline |
405058-00-6 | 250mg |
$ 64.00 | 2023-09-07 | ||
| TRC | D451220-500mg |
4-(3,5-Difluorophenyl)aniline |
405058-00-6 | 500mg |
$ 75.00 | 2023-09-07 | ||
| TRC | D451220-1g |
4-(3,5-Difluorophenyl)aniline |
405058-00-6 | 1g |
$ 70.00 | 2022-06-05 | ||
| Fluorochem | 210570-1g |
3',5'-Difluoro-[1,1'-biphenyl]-4-amine |
405058-00-6 | 95% | 1g |
£100.00 | 2022-02-28 | |
| Fluorochem | 210570-5g |
3',5'-Difluoro-[1,1'-biphenyl]-4-amine |
405058-00-6 | 95% | 5g |
£300.00 | 2022-02-28 | |
| Fluorochem | 210570-25g |
3',5'-Difluoro-[1,1'-biphenyl]-4-amine |
405058-00-6 | 95% | 25g |
£900.00 | 2022-02-28 | |
| abcr | AB331397-1 g |
4-(3,5-Difluorophenyl)aniline; 98% |
405058-00-6 | 1g |
€178.00 | 2023-04-26 |
4-(3,5-Difluorophenyl)aniline Suppliers
4-(3,5-Difluorophenyl)aniline Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 4-(3,5-Difluorophenyl)aniline
Professional Introduction to 4-(3,5-Difluorophenyl)aniline (CAS No. 405058-00-6)
4-(3,5-Difluorophenyl)aniline, identified by its Chemical Abstracts Service Number (CAS No. 405058-00-6), is a significant compound in the realm of pharmaceutical and chemical research. This aromatic amine derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of both fluorine atoms at the 3 and 5 positions on the phenyl ring introduces distinct electronic and steric effects, making it a valuable scaffold for designing novel bioactive molecules.
The compound's structure, featuring a benzene ring substituted with fluorine atoms and an amino group at the para position relative to the fluorinated ring, contributes to its reactivity and interaction with biological targets. Such structural features are often exploited in the development of drugs targeting neurological disorders, inflammation, and other diseases where precise molecular interactions are crucial.
In recent years, there has been a surge in research focusing on fluorinated aromatic compounds due to their enhanced metabolic stability and improved binding affinity to biological receptors. 4-(3,5-Difluorophenyl)aniline exemplifies this trend, as it has been investigated for its potential role in modulating enzyme activity and receptor binding. For instance, studies have explored its interaction with serine proteases, which are implicated in various pathological processes such as cancer and inflammation.
One of the most compelling aspects of 4-(3,5-Difluorophenyl)aniline is its versatility as a building block in drug design. Researchers have leveraged its scaffold to develop inhibitors targeting enzymes like cyclooxygenase-2 (COX-2), which is involved in pain and inflammation. The fluorine atoms enhance the compound's lipophilicity and binding affinity, making it an attractive candidate for further optimization into lead compounds.
The synthesis of 4-(3,5-Difluorophenyl)aniline involves multi-step organic reactions that highlight the compound's synthetic accessibility while maintaining high purity standards. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, have been employed to construct the desired fluorinated aromatic core. These techniques ensure that the final product meets the stringent requirements for pharmaceutical applications.
Recent advancements in computational chemistry have further accelerated the exploration of 4-(3,5-Difluorophenyl)aniline's potential. Molecular modeling studies have provided insights into how the compound interacts with biological targets at an atomic level. These simulations have helped predict binding affinities and identify key pharmacophoric elements within the molecule, guiding the design of more effective derivatives.
The pharmacological profile of 4-(3,5-Difluorophenyl)aniline has been studied across various in vitro and in vivo models. Preliminary findings suggest that it exhibits promising activity against certain cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis. Additionally, its anti-inflammatory properties have been observed in animal models, indicating potential therapeutic benefits in conditions like rheumatoid arthritis.
As research continues to unfold, 4-(3,5-Difluorophenyl)aniline is poised to play a pivotal role in the development of next-generation therapeutics. Its unique structural features and demonstrated bioactivity make it a cornerstone compound for medicinal chemists seeking innovative solutions to complex diseases. The ongoing investigation into its mechanisms of action and potential side effects will further refine its therapeutic applications.
The future directions for 4-(3,5-Difluorophenyl)aniline research include exploring its role in combination therapies and investigating its interactions with other drug candidates. By understanding how it complements existing treatments, scientists can develop synergistic approaches that enhance overall therapeutic efficacy. Furthermore, exploring its pharmacokinetic properties will be crucial for optimizing dosing regimens and improving patient outcomes.
In conclusion, 4-(3,5-Difluorophenyl)aniline (CAS No. 405058-00-6) represents a fascinating compound with significant potential in pharmaceutical applications. Its structural features, synthetic accessibility, and bioactivity make it a valuable asset in drug discovery efforts aimed at addressing unmet medical needs. As research progresses,this compound is likely to contribute substantially to advancements in medicinal chemistry and therapeutic development.
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